molecular formula C11H20INO2 B6257861 tert-butyl N-[(1r,4r)-4-iodocyclohexyl]carbamate, trans CAS No. 1019861-63-2

tert-butyl N-[(1r,4r)-4-iodocyclohexyl]carbamate, trans

Cat. No.: B6257861
CAS No.: 1019861-63-2
M. Wt: 325.2
InChI Key:
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Description

tert-butyl N-[(1r,4r)-4-iodocyclohexyl]carbamate, trans: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an iodocyclohexyl moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1r,4r)-4-iodocyclohexyl]carbamate, trans typically involves the reaction of tert-butyl carbamate with a suitable iodocyclohexyl derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate is reacted with an iodocyclohexyl halide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1r,4r)-4-iodocyclohexyl]carbamate, trans can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding cyclohexyl derivative.

    Oxidation Reactions: The carbamate group can be oxidized under specific conditions to form different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted cyclohexyl carbamates.

    Reduction Reactions: The major product is the corresponding cyclohexyl derivative.

    Oxidation Reactions: Products include oxidized carbamate derivatives.

Scientific Research Applications

Chemistry: tert-butyl N-[(1r,4r)-4-iodocyclohexyl]carbamate, trans is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It is also employed in the design of enzyme inhibitors and as a probe for investigating biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure makes it a candidate for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1r,4r)-4-iodocyclohexyl]carbamate, trans involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The iodocyclohexyl moiety may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • tert-butyl N-[(1r,4r)-4-aminocyclohexyl]carbamate
  • tert-butyl N-[(1r,4r)-4-(2-bromoethyl)cyclohexyl]carbamate
  • tert-butyl N-[(1r,4r)-4-(tetrahydrofuran-3-yl)amino)cyclohexyl]carbamate

Comparison: tert-butyl N-[(1r,4r)-4-iodocyclohexyl]carbamate, trans is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodocyclohexyl moiety allows for specific substitution reactions that are not possible with other halogens or functional groups. This uniqueness makes it a valuable compound in synthetic chemistry and drug design .

Properties

CAS No.

1019861-63-2

Molecular Formula

C11H20INO2

Molecular Weight

325.2

Purity

0

Origin of Product

United States

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